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Compound of Interest

Compound Name: 5,7-Dinitroquinolin-8-ol

Cat. No.: B093376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetic intermediate, 5,7-Dinitroquinolin-8-ol. The information presented herein is curated

for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and

drug development, offering a centralized resource for the structural characterization of this

compound. This document details available spectroscopic data from Ultraviolet-Visible (UV-

Vis), Infrared (IR), and Mass Spectrometry (MS). It also provides standardized experimental

protocols for acquiring such data.

While extensive searches of scientific literature and spectral databases have been conducted,

experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5,7-Dinitroquinolin-8-ol
is not readily available in the public domain. The data presented is based on available

experimental spectra from spectral databases and computational studies.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5,7-
Dinitroquinolin-8-ol.

Infrared (IR) Spectroscopy
The infrared spectrum of 5,7-Dinitroquinolin-8-ol reveals key functional groups present in the

molecule. The data below is a compilation of experimental and calculated values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b093376?utm_src=pdf-interest
https://www.benchchem.com/product/b093376?utm_src=pdf-body
https://www.benchchem.com/product/b093376?utm_src=pdf-body
https://www.benchchem.com/product/b093376?utm_src=pdf-body
https://www.benchchem.com/product/b093376?utm_src=pdf-body
https://www.benchchem.com/product/b093376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment Intensity

~3400 O-H stretching Strong, broad

~3100 Aromatic C-H stretching Medium

~1640 C=N stretching (quinoline ring) Medium

~1580, ~1470 Aromatic C=C stretching Medium-Strong

~1520 Asymmetric NO₂ stretching Strong

~1340 Symmetric NO₂ stretching Strong

~1280 C-O stretching (phenolic) Medium

~880 C-N stretching (nitro group) Medium

~830, ~750
Aromatic C-H out-of-plane

bending
Strong

Mass Spectrometry (Electron Ionization)
The mass spectrum of 5,7-Dinitroquinolin-8-ol provides information about its molecular

weight and fragmentation pattern upon electron ionization.

m/z Relative Intensity (%) Proposed Fragment

235 100 [M]⁺ (Molecular Ion)

218 40 [M - OH]⁺

189 35 [M - NO₂]⁺

172 20 [M - OH - NO₂]⁺

143 15 [M - 2NO₂]⁺

115 25 [C₇H₅N]⁺

Note on UV-Vis and NMR Data: Specific experimental UV-Visible absorption maxima (λmax)

and detailed ¹H and ¹³C NMR chemical shift assignments for 5,7-Dinitroquinolin-8-ol are not

consistently reported in publicly accessible literature and spectral databases. The electronic
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absorption spectrum of nitro-substituted quinolines is expected to show complex absorption

bands in the UV and visible regions due to the presence of the extended chromophoric system.

For reference, the UV-Vis spectrum of the parent compound, 8-hydroxyquinoline, in methanol

exhibits absorption maxima around 242 nm and 308 nm. The introduction of two nitro groups is

expected to cause a bathochromic (red) shift of these bands.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for quinoline derivatives and can be adapted for 5,7-Dinitroquinolin-
8-ol.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Sample Preparation: Prepare a stock solution of 5,7-Dinitroquinolin-8-ol in a spectroscopic

grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From

the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the

sample solution. Record the absorption spectrum over the same wavelength range.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of dry 5,7-Dinitroquinolin-8-ol with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer a portion of the powder into a pellet die and press it under high

pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve 5-10 mg of 5,7-Dinitroquinolin-8-ol in approximately 0.6 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to be set include the spectral width, acquisition time, relaxation delay, and

number of scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled

pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer relaxation delay are typically required compared to ¹H NMR.

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and

baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS.

The integration of signals in the ¹H NMR spectrum provides information on the relative
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number of protons, and the splitting patterns (multiplicity) give insights into the neighboring

protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

5,7-Dinitroquinolin-8-ol.
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Synthesis & Purification
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Workflow for Spectroscopic Characterization

To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093376#spectroscopic-data-of-5-7-dinitroquinolin-8-
ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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